molecular formula C10H16N4O B1418997 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine CAS No. 1156837-11-4

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine

Cat. No. B1418997
M. Wt: 208.26 g/mol
InChI Key: SYQUXJKDFTUOPM-UHFFFAOYSA-N
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Description

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine, also known as piperidinyl pyrimidine, is a synthetic compound . It has a molecular weight of 208.26 . The IUPAC name for this compound is 4-methoxy-N-(4-piperidinyl)-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is 1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is a powder . The storage temperature is room temperature .

Scientific Research Applications

Antifungal Applications

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine derivatives have been synthesized and studied for their antifungal effects. Specifically, these compounds have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. The antifungal activity of these derivatives indicates potential for development into antifungal agents (Jafar et al., 2017).

Pharmacological Applications

In pharmacological research, aminopyrimidine derivatives, including those with piperidinyl groups, have been evaluated as partial agonists of the 5-HT1A receptor. These compounds have shown moderate potency and metabolic stability, indicating potential for further development in medicinal chemistry (Dounay et al., 2009).

Antibacterial Activity

Compounds containing the piperidine moiety linked to pyrimidin-2-amine have been synthesized and shown to possess antibacterial activity. This highlights their potential as candidates for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Activation of K+ Channels

Some derivatives, like 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), have been identified as activators of small-conductance Ca2+-activated K+ channels. This discovery opens up avenues for exploring these compounds in neurological and cardiovascular disorders (Hougaard et al., 2009).

Synthesis of Natural Products

In the field of organic chemistry, derivatives of 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine have been utilized in the synthesis of natural products like (-)-pinidinone. This indicates the utility of these compounds in complex organic syntheses (Csatayová et al., 2010).

Antiangiogenic Potential

Some synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, a similar compound, have shown promising antiangiogenic effects. This suggests potential applications in cancer research and therapy (Jafar & Hussein, 2021).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, suggesting applications in materials science and engineering (Kaya et al., 2016).

Safety And Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

4-methoxy-N-piperidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQUXJKDFTUOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine

CAS RN

1156837-11-4
Record name 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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